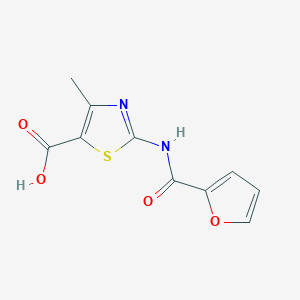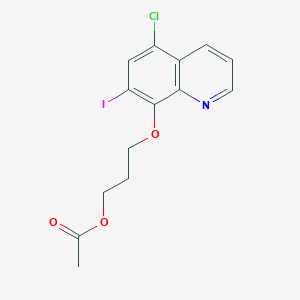
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate is a complex organic compound that features a quinoline core substituted with chlorine and iodine atoms
Méthodes De Préparation
The synthesis of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Etherification: The quinoline derivative is then reacted with 3-chloropropanol in the presence of a base to form the ether linkage.
Acetylation: Finally, the hydroxyl group of the propanol moiety is acetylated using acetic anhydride to yield the final product.
Analyse Des Réactions Chimiques
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group (if present) to an amine.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, where nucleophiles like amines or thiols replace the chlorine or iodine atoms.
Applications De Recherche Scientifique
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mécanisme D'action
The mechanism of action of 3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate involves its interaction with specific molecular targets. The chlorine and iodine atoms on the quinoline ring enhance its binding affinity to certain enzymes and receptors. This compound can inhibit the activity of microbial enzymes, leading to the disruption of essential metabolic pathways in bacteria and fungi. Additionally, it may interfere with DNA replication and repair mechanisms in cancer cells, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
3-((5-Chloro-7-iodoquinolin-8-yl)oxy)propyl acetate can be compared with other halogenated quinoline derivatives, such as:
5-Chloro-7-iodoquinolin-8-ol: This compound has similar halogen substitutions but lacks the propyl acetate moiety, which may affect its solubility and reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetic acid: This derivative has an acetic acid group instead of a propyl acetate group, which may influence its biological activity and chemical stability.
Propriétés
Formule moléculaire |
C14H13ClINO3 |
|---|---|
Poids moléculaire |
405.61 g/mol |
Nom IUPAC |
3-(5-chloro-7-iodoquinolin-8-yl)oxypropyl acetate |
InChI |
InChI=1S/C14H13ClINO3/c1-9(18)19-6-3-7-20-14-12(16)8-11(15)10-4-2-5-17-13(10)14/h2,4-5,8H,3,6-7H2,1H3 |
Clé InChI |
YRXHLWMAUAJGFB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCOC1=C(C=C(C2=C1N=CC=C2)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


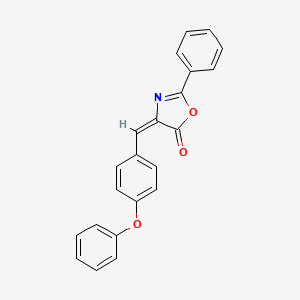
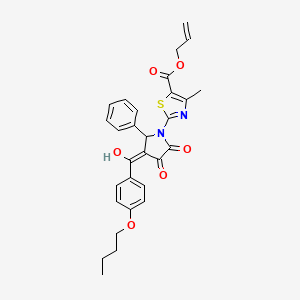
![2,4-Dichloro-5-{(E)-[cyano(pyrrolidin-1-yl)methylidene]amino}benzoic acid](/img/structure/B12892207.png)
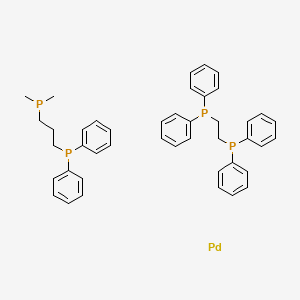
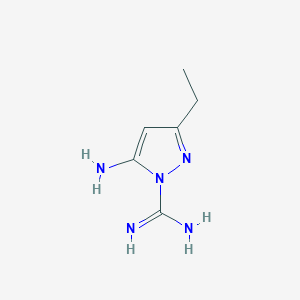
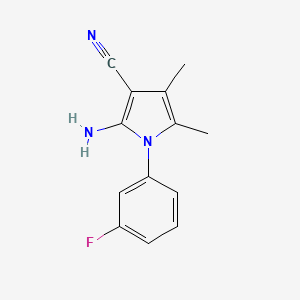
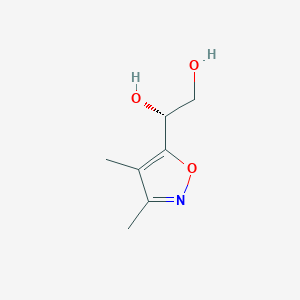


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-phenylacetamide](/img/structure/B12892249.png)
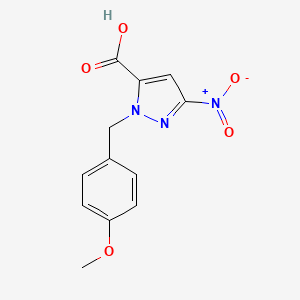

![(4S,4'S)-2,2'-(5,5'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12892286.png)
